molecular formula C8H8N2O B1315603 2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 41292-66-4

2-methyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B1315603
CAS No.: 41292-66-4
M. Wt: 148.16 g/mol
InChI Key: TXOLHBXPXDTNOY-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the benzimidazole family. It is characterized by a fused benzene and imidazole ring system with a hydroxyl group at the 5-position and a methyl group at the 2-position.

Biochemical Analysis

Biochemical Properties

2-methyl-1H-benzo[d]imidazol-5-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where it binds to the grooves and exhibits peroxide-mediated DNA-cleavage properties Additionally, this compound has been shown to interact with various enzymes, including those involved in oxidative stress responses, thereby influencing cellular redox states .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic activities against several cell lines, including HepG2, DLD-1, and MDA-MB-231 . This cytotoxicity is primarily due to its ability to induce oxidative stress and DNA damage, leading to apoptosis. Furthermore, this compound influences cell signaling pathways, particularly those involved in stress responses and apoptosis. It also affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to the cleavage of the DNA strands . This binding is facilitated by the hydroxyl group at the fifth position, which forms hydrogen bonds with the DNA bases. Additionally, this compound can inhibit or activate enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . These interactions lead to changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged oxidative stress and DNA damage . These effects are crucial for understanding the potential therapeutic applications and safety of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can induce beneficial effects such as enhanced oxidative stress response and DNA repair . At higher doses, this compound can cause significant toxicity, including severe oxidative stress, DNA damage, and apoptosis . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific tissues, particularly those with high metabolic activity, such as the liver and kidneys . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . It can also be found in the cytoplasm, where it interacts with enzymes involved in oxidative stress responses . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-benzo[d]imidazol-5-ol can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. Another method includes the condensation of o-phenylenediamine with aldehydes followed by oxidation .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-throughput synthesis techniques. These methods often employ catalysts to enhance reaction rates and yields. For example, nickel-catalyzed cyclization of amido-nitriles has been reported to produce substituted imidazoles efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzimidazoles .

Scientific Research Applications

2-Methyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-benzo[d]imidazol-5-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the methyl group influences its steric and electronic properties .

Properties

IUPAC Name

2-methyl-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOLHBXPXDTNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538579
Record name 2-Methyl-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41292-66-4
Record name 2-Methyl-1H-benzimidazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41292-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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